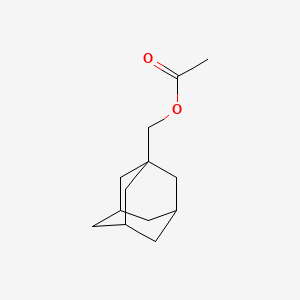
Adamantan-1-ylmethyl acetate
概要
説明
Adamantan-1-ylmethyl acetate is a chemical compound with the CAS Number: 778-11-0. It has a molecular weight of 208.3 . The IUPAC name for this compound is (3R,5R,7R)-adamantan-1-yl)methyl acetate .
Synthesis Analysis
Unsaturated adamantane derivatives, which this compound could be a part of, can be synthesized from dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . Stable dehydroadamantanes like 1,3-dehydroadamantane (1,3-DHA) can be readily obtained from 1,3-disubstituted haloadamantanes .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20O2/c1-9(14)15-8-13-5-10-2-11(6-13)4-12(3-10)7-13/h10-12H,2-8H2,1H3 .Chemical Reactions Analysis
Unsaturated adamantane derivatives, which this compound could be a part of, are highly reactive. This makes them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It should be stored in a dry place at room temperature .科学的研究の応用
Structural Analysis and Molecular Docking :
- Adamantan-1-yl derivatives have been structurally analyzed, revealing that fluorine substitution alters crystal packing and reduces intermolecular H⋯H contacts. This is compensated by F⋯H and F⋯F contacts. These compounds may exhibit inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1, suggesting potential applications in medicinal chemistry (Al-Wahaibi et al., 2018).
Antimicrobial and Hypoglycemic Activities :
- Adamantan-1-yl compounds have shown potent antimicrobial activities against various pathogens, including broad-spectrum antibacterial activity. Additionally, some derivatives demonstrate hypoglycemic activity in diabetic rats, highlighting their potential in treating microbial infections and diabetes (Al-Wahaibi et al., 2017).
Synthesis and Optimization :
- The synthesis of ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates has been achieved with high yields, suggesting its practicality in synthetic chemistry and potential for further applications (Burmistrov et al., 2017).
Cytotoxic and Apoptotic Effects :
- Novel adamantane derivatives have been found to be cytotoxic, particularly against lung carcinoma cells, with some inducing apoptosis. This implies their use in cancer research and potential therapeutic applications (Turk-Erbul et al., 2021).
Control of Surface Wettability :
- Research on polymer brush containing adamantyl acrylate has shown that varying the content of adamantane affects surface wettability, indicating potential applications in material science and surface engineering (Shi et al., 2013).
Soluble Epoxide Hydrolase Inhibition :
- Adamantane-1-yl-urea derivatives have been tested as soluble epoxide hydrolase inhibitors, with implications in hypertension and dysglycemia treatment (Anandan et al., 2011).
Inhibitors of Glucosylceramide Metabolism :
- Adamantan-1-yl-methoxy-functionalized derivatives have been synthesized and tested as inhibitors of glucosylceramide metabolism, indicating their potential in treating diseases related to glycosphingolipid levels (Wennekes et al., 2007).
Antimicrobial Derivatives :
- Derivatives of adamantane have shown significant antimicrobial activity against various bacteria, suggesting their use in developing new antimicrobial agents (Orzeszko et al., 2000).
Corrosion Inhibition :
- Thiocarbohydrazones based on adamantane have been used as corrosion inhibitors, indicating their potential in industrial applications, particularly in metal protection (Sayed & El-Lateef, 2020).
Safety and Hazards
作用機序
Target of Action
Adamantan-1-ylmethyl acetate is a derivative of adamantane . Adamantane is known to target Camphor 5-monooxygenase, a key enzyme in the metabolism of camphor, a compound with various therapeutic applications . .
Biochemical Pathways
Acetate, a component of this compound, is known to play a crucial role in various metabolic functions, including energy production, lipid synthesis, and protein acetylation . It’s possible that this compound could influence these pathways, but more research is needed to confirm this.
Pharmacokinetics
The related compound adamantane has been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
生化学分析
Biochemical Properties
It is known that adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives
Cellular Effects
It is known that adamantane derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that adamantane derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that adamantane derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that adamantane derivatives can have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that adamantane derivatives can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that adamantane derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation
Subcellular Localization
It is known that adamantane derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
1-adamantylmethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-8-13-5-10-2-11(6-13)4-12(3-10)7-13/h10-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMYDWRRJHYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239112 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
778-11-0 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



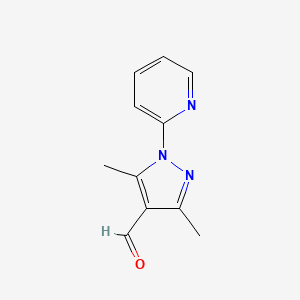
![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)

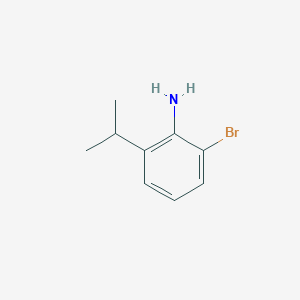
![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)
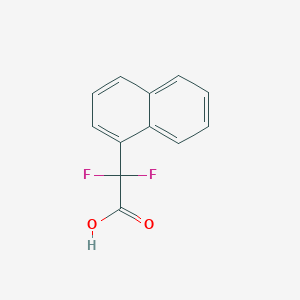
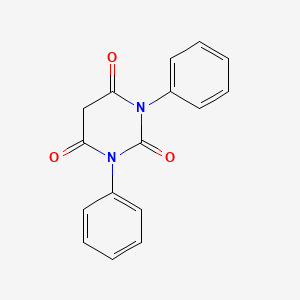
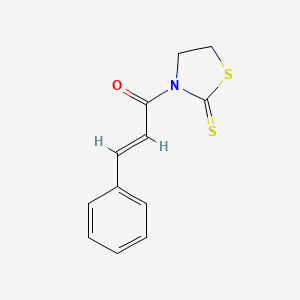

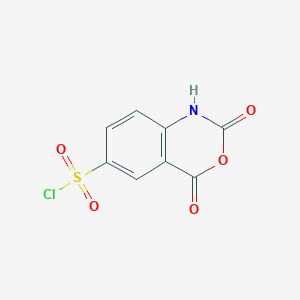
![[Bis(sodiothio)methylene]malononitrile](/img/structure/B3038103.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3038105.png)
![2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3038106.png)